molecular formula C11H16N2O2 B13519996 Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate

Cat. No.: B13519996
M. Wt: 208.26 g/mol
InChI Key: MWRZYXWVRGYAQY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate
  • Ethyl 2-amino-3-(pyridin-2-yl)propanoate
  • Ethyl 2-amino-3-(4-methylpyridin-2-yl)propanoate

Uniqueness

This compound is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10(12)7-9-6-4-5-8(2)13-9/h4-6,10H,3,7,12H2,1-2H3

InChI Key

MWRZYXWVRGYAQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC(=N1)C)N

Origin of Product

United States

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